molecular formula C31H28N2O5 B12032180 2-Ethoxy-4-(2-(4-((4-methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl benzoate CAS No. 596841-25-7

2-Ethoxy-4-(2-(4-((4-methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl benzoate

Cat. No.: B12032180
CAS No.: 596841-25-7
M. Wt: 508.6 g/mol
InChI Key: JFILFLDUUYBGPP-UZWMFBFFSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-(2-(4-((4-methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl benzoate involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, where ethanol reacts with a suitable phenol derivative under acidic or basic conditions.

    Introduction of the Methylbenzyl Ether: This step involves the reaction of a benzyl halide with a phenol derivative in the presence of a base, such as potassium carbonate, to form the methylbenzyl ether.

    Formation of the Carbohydrazonoyl Group: The carbohydrazonoyl group is introduced through the reaction of a hydrazine derivative with a suitable ester or acid chloride.

    Final Coupling Reaction: The final step involves the coupling of the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, chromatography, and distillation may be employed to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(2-(4-((4-methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxy-4-(2-(4-((4-methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl benzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-(2-(4-((4-methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound may act by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-4-(2-(4-((4-methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

596841-25-7

Molecular Formula

C31H28N2O5

Molecular Weight

508.6 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C31H28N2O5/c1-3-36-29-19-24(13-18-28(29)38-31(35)26-7-5-4-6-8-26)20-32-33-30(34)25-14-16-27(17-15-25)37-21-23-11-9-22(2)10-12-23/h4-20H,3,21H2,1-2H3,(H,33,34)/b32-20+

InChI Key

JFILFLDUUYBGPP-UZWMFBFFSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)C)OC(=O)C4=CC=CC=C4

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)C)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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